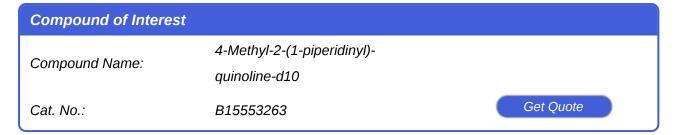


Technical Guide: 4-Methyl-2-(1-piperidinyl)quinoline-d10

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-Methyl-2-(1-piperidinyl)-quinoline-d10**, a deuterated analog of the potent TRPC4 channel inhibitor, ML204. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, applications, and relevant experimental protocols.

Introduction

4-Methyl-2-(1-piperidinyl)-quinoline-d10 is the stable isotope-labeled version of 4-Methyl-2-(1-piperidinyl)-quinoline (also known as ML204). The incorporation of ten deuterium atoms on the piperidinyl ring provides a significant mass shift, making it an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.[1] Its unlabeled counterpart is a potent and selective inhibitor of the Transient Receptor Potential Canonical 4 (TRPC4) channel, which is involved in various physiological processes, including calcium signaling, endothelial function, and neuronal excitability.[1] Therefore, the deuterated version is a crucial tool for pharmacokinetic, pharmacodynamic, and metabolic studies of ML204 and related compounds.

Physicochemical Properties and Specifications

The general physicochemical properties of **4-Methyl-2-(1-piperidinyl)-quinoline-d10** are summarized in the table below. It is important to note that a specific CAS number is not always



assigned to deuterated compounds; in many cases, the CAS number of the unlabeled parent compound is used for reference.

Property	Value	Reference
Chemical Name	4-Methyl-2-(1-piperidinyl-d10)- quinoline	N/A
Synonyms	ML204-d10, 2-Piperidino- lepidine-d10	N/A
CAS Number	Not Assigned (Unlabeled: 5465-86-1)	[2][3]
Molecular Formula	C15H8D10N2	[1]
Molecular Weight	236.38 g/mol	[1]
Appearance	White to off-white solid	Representative
Purity (by HPLC)	≥98%	Representative
Isotopic Enrichment	≥99 atom % D	Representative
Storage	2-8°C, under inert atmosphere	[1]

Applications in Research and Drug Development

The primary applications of **4-Methyl-2-(1-piperidinyl)-quinoline-d10** stem from its identity as a stable isotope-labeled analog of a bioactive compound.

Internal Standard for Quantitative Analysis

Due to its near-identical chemical and physical properties to the unlabeled ML204, **4-Methyl-2- (1-piperidinyl)-quinoline-d10** is an excellent internal standard for bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.

Tracer in Metabolic Studies



In drug metabolism and pharmacokinetic (DMPK) studies, **4-Methyl-2-(1-piperidinyl)-quinoline-d10** can be used as a tracer to investigate the metabolic fate of ML204. By analyzing the mass shifts in metabolites, researchers can identify and quantify the metabolic products of the parent compound.

Tool Compound in TRPC4 Channel Research

While the unlabeled compound is typically used for primary in vitro and in vivo studies of TRPC4 channel inhibition, the deuterated version can be employed in competitive binding assays or as a reference standard in studies investigating the mechanism of action of ML204.

Experimental Protocols

This section provides detailed representative methodologies for the synthesis, and application of **4-Methyl-2-(1-piperidinyl)-quinoline-d10**.

Proposed Synthesis of 4-Methyl-2-(1-piperidinyl)-quinoline-d10

This proposed synthesis is based on the known synthesis of the unlabeled compound and general methods for the preparation of deuterated piperidine.

Reaction Scheme:

2-Chloro-4-methylquinoline + Piperidine-d11 → **4-Methyl-2-(1-piperidinyl)-quinoline-d10** + HCl

Materials:

- 2-Chloro-4-methylquinoline
- Piperidine-d11
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃)
- Dichloromethane (DCM)



- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of 2-chloro-4-methylquinoline (1 equivalent) in anhydrous DMF, add piperidined11 (1.2 equivalents) and potassium carbonate (2 equivalents).
- Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and dilute with water.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
- Confirm the structure and isotopic enrichment by ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Representative HPLC Method for Quantification



This method describes the use of **4-Methyl-2-(1-piperidinyl)-quinoline-d10** as an internal standard for the quantification of ML204 in a biological matrix.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A suitable gradient from 10% to 90% Mobile Phase B over several minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 μL.
- MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
 - MRM Transition for ML204: Q1 (m/z 227.1) → Q3 (optimized product ion).
 - MRM Transition for 4-Methyl-2-(1-piperidinyl)-quinoline-d10 (IS): Q1 (m/z 237.2) → Q3 (optimized product ion).

Sample Preparation (Protein Precipitation):

- To 50 μ L of plasma sample, add 150 μ L of acetonitrile containing **4-Methyl-2-(1-piperidinyl)-quinoline-d10** at a known concentration.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.



Transfer the supernatant to an HPLC vial for analysis.

TRPC4 Inhibition Calcium Flux Assay

This protocol describes a cell-based assay to measure the inhibitory activity of compounds on TRPC4 channels using a fluorescent calcium indicator.

Materials:

- HEK293 cells stably expressing human TRPC4 and a Gq-coupled receptor (e.g., M1 muscarinic receptor).
- Cell culture medium (e.g., DMEM with 10% FBS).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Fluo-4 AM calcium indicator.
- Pluronic F-127.
- TRPC4 agonist (e.g., carbachol for M1 receptor).
- Test compounds (including unlabeled ML204 as a positive control).
- Black-walled, clear-bottom 96-well or 384-well plates.
- Fluorescence plate reader with automated liquid handling.

Procedure:

- Cell Plating: Seed the HEK293-hTRPC4 cells into the microplates at a density that will yield
 a confluent monolayer on the day of the assay and incubate overnight.
- Dye Loading:
 - \circ Prepare a dye loading solution of Fluo-4 AM (e.g., 4 $\mu\text{M})$ and Pluronic F-127 (e.g., 0.02%) in assay buffer.
 - Remove the cell culture medium and add the dye loading solution to each well.

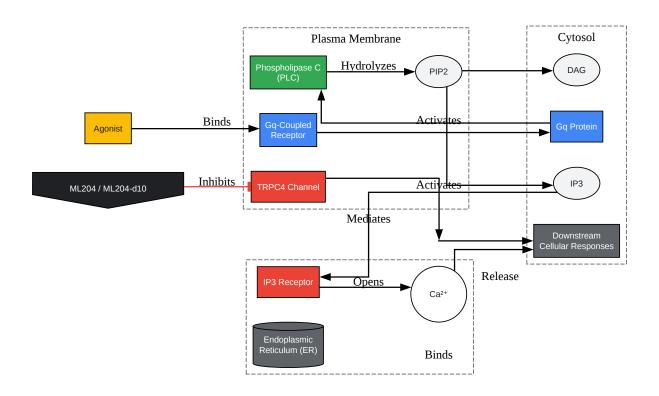


- Incubate for 60 minutes at 37°C.
- Compound Addition:
 - Remove the dye loading solution and wash the cells with assay buffer.
 - Add the test compounds at various concentrations (and ML204 as a positive control) to the wells and incubate for 15-30 minutes.
- · Calcium Flux Measurement:
 - Place the plate in the fluorescence reader and measure the baseline fluorescence (Excitation: ~490 nm, Emission: ~525 nm).
 - Add the TRPC4 agonist to all wells while simultaneously recording the fluorescence signal over time (e.g., for 120 seconds).
- Data Analysis:
 - Calculate the change in fluorescence intensity (ΔF) for each well.
 - Normalize the data to the vehicle control (0% inhibition) and a maximal inhibitor control (100% inhibition).
 - Determine the IC₅₀ values for the test compounds by fitting the concentration-response data to a suitable sigmoidal model.

Visualized Pathways and Workflows TRPC4 Signaling Pathway

The following diagram illustrates a simplified signaling pathway for the activation of TRPC4 channels via a Gq-coupled G-protein coupled receptor (GPCR).





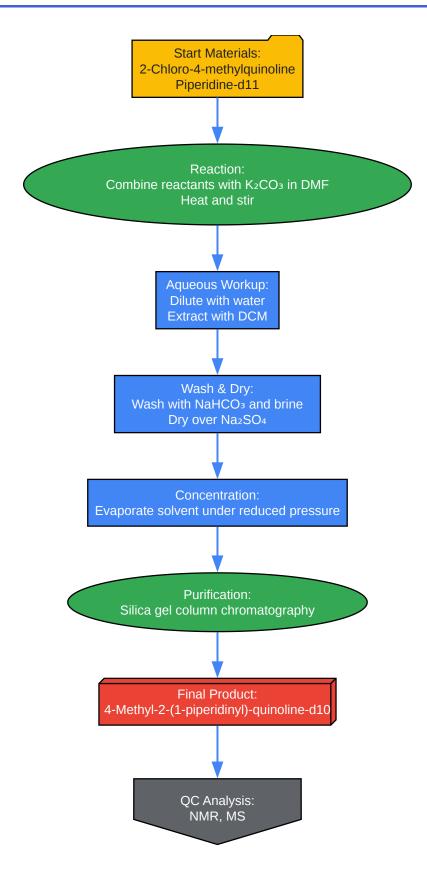
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Caption: Simplified TRPC4 activation pathway via a Gq-coupled GPCR.

Synthesis and Purification Workflow

The diagram below outlines the key steps in the synthesis and purification of **4-Methyl-2-(1-piperidinyl)-quinoline-d10**.





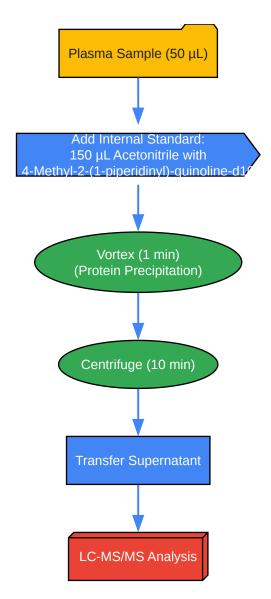
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Caption: Workflow for the synthesis and purification of the target compound.



Bioanalytical Sample Preparation Workflow

This diagram illustrates the workflow for preparing a plasma sample for LC-MS analysis using **4-Methyl-2-(1-piperidinyl)-quinoline-d10** as an internal standard.



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